(R)-O-Anisil fenil sulfóxido

Descripción general

Descripción

(R)-O-Anisyl phenyl sulfoxide is a useful research compound. Its molecular formula is C13H12O2S and its molecular weight is 232.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-O-Anisyl phenyl sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-O-Anisyl phenyl sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Industria farmacéutica: Farmacóforos de sulfóxidos quirales

En el sector farmacéutico, los sulfóxidos como "(R)-O-Anisil fenil sulfóxido" son integrales para la estructura de varios fármacos. Por ejemplo, los inhibidores de la bomba de protones a menudo contienen un farmacóforo de sulfóxido. Esomeprazol, una molécula de sulfóxido quiral, es un ejemplo notable . La estructura del sulfóxido es crucial para la actividad biológica de estos compuestos.

Síntesis orgánica: Catálisis asimétrica

Los sulfóxidos sirven como intermediarios clave en la catálisis asimétrica. La síntesis catalítica asimétrica de moléculas quirales que contienen azufre, como "this compound", es un área significativa de investigación. Las reacciones catalizadas por metales de transición a menudo emplean sulfóxidos como reactivos nucleofílicos para producir moléculas quirales con alta enantioselectividad .

Ligandos quirales y organocatalizadores

Los sulfóxidos quirales también se emplean como ligandos quirales y organocatalizadores en diversas reacciones químicas. Juegan un papel crucial en la mejora de la enantioselectividad de las reacciones, lo cual es vital para la producción de fármacos quirales y productos naturales .

Actividad Biológica

(R)-O-Anisyl phenyl sulfoxide is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Overview of (R)-O-Anisyl Phenyl Sulfoxide

(R)-O-Anisyl phenyl sulfoxide belongs to a class of compounds known as sulfoxides, which are characterized by the presence of a sulfur atom bonded to an oxygen atom and two carbon groups. This compound is particularly noted for its potential therapeutic applications due to its biological activity against various diseases.

Biological Activities

The biological activities of (R)-O-Anisyl phenyl sulfoxide can be categorized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Protects cells from oxidative damage by scavenging free radicals. |

| Neuroprotective | Exhibits protective effects against neurotoxicity in cell models. |

| Anticancer | Inhibits cancer cell proliferation through various mechanisms. |

| Antimicrobial | Demonstrates activity against various microbial strains. |

- Antioxidant Activity : (R)-O-Anisyl phenyl sulfoxide exhibits strong radical-scavenging properties, which protect cells from oxidative stress. This is crucial in preventing cellular damage linked to various diseases.

- Neuroprotection : Studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress and neurotoxicity, making it a candidate for treating neurodegenerative disorders.

-

Anticancer Mechanisms : The compound has been evaluated for its ability to inhibit tumor growth. Mechanisms include:

- Induction of apoptosis in cancer cells.

- Cell cycle arrest, preventing cancer cell proliferation.

- Antimicrobial Properties : The compound shows efficacy against various microbial strains, suggesting potential use in treating infections.

Case Studies

Several studies have investigated the biological activity of (R)-O-Anisyl phenyl sulfoxide and related compounds:

- Neuroprotection Against Oxidative Stress : A study indicated that the compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), relevant for conditions like Parkinson's disease. The inhibition was observed in the sub-micromolar range, indicating strong potential for therapeutic applications.

- Anticancer Potential : Research demonstrated that (R)-O-Anisyl phenyl sulfoxide inhibits cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. In vitro studies have shown significant reductions in tumor growth rates when treated with this compound.

- Antimicrobial Efficacy : In vitro evaluations revealed that (R)-O-Anisyl phenyl sulfoxide exhibited activity against various strains of bacteria and fungi, supporting its potential as an antimicrobial agent.

Propiedades

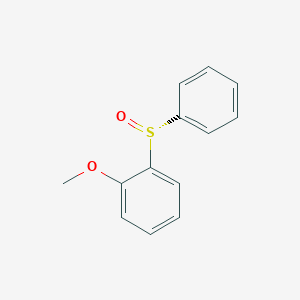

IUPAC Name |

1-methoxy-2-[(R)-phenylsulfinyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYIPSPJAHHQKW-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[S@](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.